

# Spectroscopic Profile of Deca-2,4,6,8-tetraenal: A Technical Guide

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## Compound of Interest

Compound Name: Deca-2,4,6,8-tetraenal

Cat. No.: B043570

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This technical guide provides a comprehensive overview of the spectroscopic data for **Deca-2,4,6,8-tetraenal** (CAS No: 40650-87-1), a polyunsaturated fatty aldehyde.<sup>[1]</sup> The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a centralized resource for the characterization of this compound.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **Deca-2,4,6,8-tetraenal**. Due to the limited availability of a complete experimental dataset in the public domain, some data is presented as expected ranges based on the analysis of similar conjugated aldehyde compounds.

**Table 1: UV-Vis Spectroscopic Data**

Parameter	Value	Solvent	Reference
$\lambda_{\text{max}}$ (Absorbance Maximum)	341 nm	Chloroform	[1]
Molar Absorptivity ( $\epsilon$ )	44,000 L·mol <sup>-1</sup> ·cm <sup>-1</sup>	Chloroform	[1]
Singlet-Triplet Transition (O-O)	803 nm	Not Specified	[1]

**Table 2: Infrared (IR) Spectroscopy Data (Predicted)**

While specific experimental IR data for **Deca-2,4,6,8-tetraenal** is not readily available, the expected characteristic absorption bands are listed below based on its functional groups and conjugation. The extended conjugation is expected to shift the C=O and C=C stretching vibrations to lower wavenumbers.[1]

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Description
C=O (Aldehyde)	1650 - 1700	Strong, characteristic carbonyl stretch
C=C (Conjugated Alkene)	1550 - 1650	Stretching vibrations of the polyene system
C-H (Aldehyde)	Not Specified	Observable C-H stretch of the aldehyde group

### Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Detailed experimental <sup>1</sup>H and <sup>13</sup>C NMR data for **Deca-2,4,6,8-tetraenal** are not available in the reviewed literature. However, the expected chemical shift regions for key protons and carbons are provided based on the analysis of similar α,β-unsaturated aldehydes.

<sup>1</sup> H NMR (Predicted)	
Proton	Expected Chemical Shift (δ, ppm)
Aldehydic Proton (-CHO)	~ 9.0 - 10.0
Vinyl Protons (-CH=CH-)	~ 5.5 - 7.5
Methyl Protons (-CH <sub>3</sub> )	~ 1.0 - 2.0

<sup>13</sup> C NMR (Predicted)	
Carbon	Expected Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)	~ 190 - 200
Vinylic Carbons (-CH=CH-)	~ 100 - 150
Methyl Carbon (-CH <sub>3</sub> )	~ 10 - 20

**Table 4: Mass Spectrometry (MS) Data**

Parameter	Value	Method
Molecular Weight	148.20 g/mol	-
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O	-
Predicted m/z values	Not available	-

High-resolution mass spectrometry (HRMS) is a suitable technique for confirming the molecular formula with high accuracy.<sup>[1]</sup>

## Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data for **Deca-2,4,6,8-tetraenal** are not explicitly available. The following are generalized methodologies for the key experiments based on standard practices for analyzing conjugated aldehydes.

### UV-Vis Spectroscopy

- **Sample Preparation:** A stock solution of **Deca-2,4,6,8-tetraenal** is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent, such as chloroform or ethanol. A series of dilutions are then prepared to obtain solutions of varying concentrations.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used for the analysis.
- **Data Acquisition:** The spectrophotometer is first blanked using the solvent. The absorbance of each diluted sample is then measured over a specific wavelength range (e.g., 200-800

nm).

- **Data Analysis:** The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is determined from the resulting spectrum. The molar absorptivity ( $\epsilon$ ) can be calculated using the Beer-Lambert law ( $A = \epsilon cl$ ), where  $A$  is the absorbance,  $c$  is the concentration, and  $l$  is the path length of the cuvette.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample like **Deca-2,4,6,8-tetraenal**, the Attenuated Total Reflectance (ATR) technique is a common method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the empty sample holder (or KBr pellet) is recorded. The sample is then scanned to obtain the IR spectrum, typically in the range of 4000 to 400  $\text{cm}^{-1}$ .
- **Data Analysis:** The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A few milligrams of **Deca-2,4,6,8-tetraenal** are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Data Acquisition:** Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired. For  $^1\text{H}$  NMR, standard parameters are used, and for  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is typically obtained.
- **Data Analysis:** The chemical shifts ( $\delta$ ), splitting patterns (multiplicity), and coupling constants ( $J$ ) in the  $^1\text{H}$  spectrum are analyzed to determine the proton environment. The chemical shifts in the  $^{13}\text{C}$  spectrum are used to identify the different carbon atoms in the molecule.

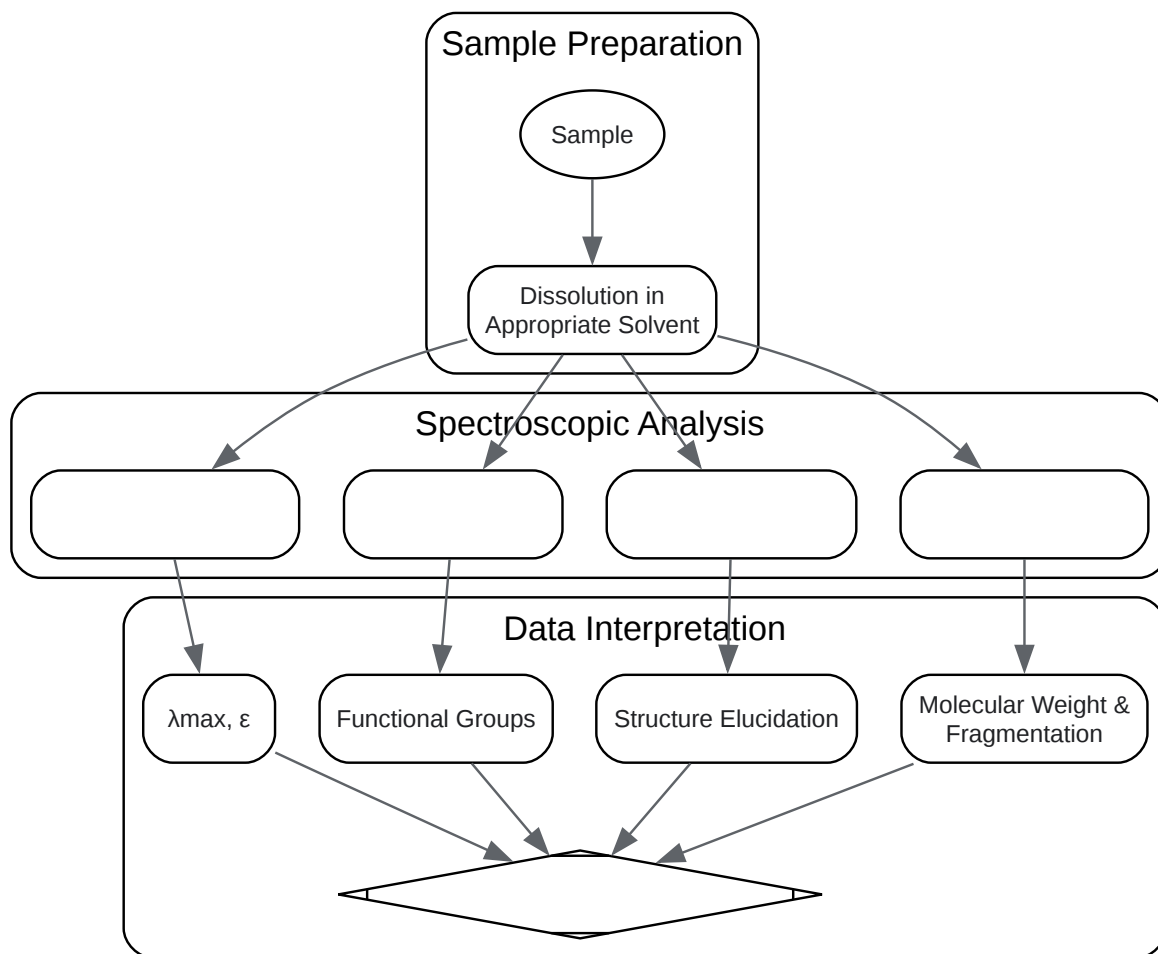
## Mass Spectrometry (MS)

- **Sample Preparation:** The sample is dissolved in a suitable volatile solvent. For techniques like Electrospray Ionization (ESI), the solution is directly infused into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer. Derivatization may be employed to improve the volatility and ionization of the aldehyde.
- **Instrumentation:** A mass spectrometer, often coupled with a separation technique like GC or LC, is used.
- **Data Acquisition:** The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ( $m/z$ ) ratios.
- **Data Analysis:** The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern is analyzed to gain information about the structure of the molecule.

## Visualizations

### Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like **Deca-2,4,6,8-tetraenal**.



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Caption: Workflow for Spectroscopic Characterization.

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## References

- 1. Deca-2,4,6,8-tetraenal | 40650-87-1 | Benchchem [[benchchem.com](https://benchchem.com)]

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